(1S)-1-phenylbutan-1-amine hydrochloride

Catalog No.
S15656794
CAS No.
M.F
C10H16ClN
M. Wt
185.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S)-1-phenylbutan-1-amine hydrochloride

Product Name

(1S)-1-phenylbutan-1-amine hydrochloride

IUPAC Name

(1S)-1-phenylbutan-1-amine;hydrochloride

Molecular Formula

C10H16ClN

Molecular Weight

185.69 g/mol

InChI

InChI=1S/C10H15N.ClH/c1-2-6-10(11)9-7-4-3-5-8-9;/h3-5,7-8,10H,2,6,11H2,1H3;1H/t10-;/m0./s1

InChI Key

SRLJBKBDJRRHGL-PPHPATTJSA-N

Canonical SMILES

CCCC(C1=CC=CC=C1)N.Cl

Isomeric SMILES

CCC[C@@H](C1=CC=CC=C1)N.Cl

(1S)-1-phenylbutan-1-amine hydrochloride, also known as 1-phenylbutan-1-amine hydrochloride, is a chiral amine compound with the molecular formula C10_{10}H15_{15}ClN. This compound features a phenyl group attached to a butanamine backbone, making it structurally significant in various chemical and biological contexts. The hydrochloride salt form enhances its solubility in water, facilitating its use in pharmacological applications. The presence of the chiral center indicates that this compound can exist in two enantiomeric forms, which may exhibit different biological activities.

Involving (1S)-1-phenylbutan-1-amine hydrochloride primarily include its interaction with various electrophiles and nucleophiles due to the amine functional group. Common reactions include:

  • Alkylation: The amine can undergo alkylation reactions, where it reacts with alkyl halides to form secondary or tertiary amines.
  • Acylation: Reacting with acyl chlorides or anhydrides can yield amides.
  • Reductive amination: This involves the reaction of ketones or aldehydes with the amine in the presence of reducing agents.

These reactions are essential for synthesizing more complex molecules and derivatives that may have enhanced biological properties.

Several methods can be employed to synthesize (1S)-1-phenylbutan-1-amine hydrochloride:

  • Reductive Amination: This method involves the reaction of phenylacetone with ammonia followed by reduction using hydrogen gas and a catalyst.
    Phenylacetone+NH3H2/catalyst 1S 1 phenylbutan 1 amine\text{Phenylacetone}+\text{NH}_3\xrightarrow{\text{H}_2/\text{catalyst}}\text{ 1S 1 phenylbutan 1 amine}
  • Direct Amination: Starting from 1-bromobutane and aniline, nucleophilic substitution can occur under basic conditions to yield the desired amine.

These methods highlight the versatility of synthetic approaches available for producing this compound.

(1S)-1-phenylbutan-1-amine hydrochloride has potential applications in:

  • Pharmaceuticals: As a precursor or active ingredient in medications targeting neurological disorders due to its stimulant properties.
  • Research: Used in studies investigating the effects of chiral amines on neurotransmitter systems.

Its unique structure allows for exploration in drug development and biochemical research.

Interaction studies involving (1S)-1-phenylbutan-1-amine hydrochloride focus on its binding affinity to various receptors and enzymes. Such studies are crucial for understanding its mechanism of action and potential side effects. Techniques such as:

  • Ligand Binding Assays: To assess how well the compound binds to specific receptors.
    Ligand+ReceptorLigand Receptor Complex\text{Ligand}+\text{Receptor}\rightleftharpoons \text{Ligand Receptor Complex}

These assays help elucidate the pharmacodynamics of the compound.

Several compounds exhibit structural similarities to (1S)-1-phenylbutan-1-amine hydrochloride. Here is a comparison highlighting their uniqueness:

Compound NameStructure SimilarityBiological Activity
AmphetamineSimilar backboneCentral nervous system stimulant
MethamphetamineSimilar backboneStronger CNS stimulant
PhenethylamineSimilar phenyl groupMild stimulant properties
4-MethylamphetamineMethyl substitutionIncreased potency as a stimulant

(1S)-1-phenylbutan-1-amine hydrochloride stands out due to its specific stereochemistry, which may confer unique pharmacological effects compared to its analogs.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

185.0971272 g/mol

Monoisotopic Mass

185.0971272 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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